(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is a chemical compound characterized by the molecular formula C₈H₉N₃O₅S and a molecular weight of 259.24 g/mol. This compound features a thiazole ring, which is notable for its biological activity, particularly in medicinal chemistry. The compound is recognized by its CAS Number 80544-17-8 and has unique structural properties that contribute to its potential applications in various fields, including pharmaceuticals and biochemistry.
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid itself does not possess antibiotic activity. It serves as a precursor for ceftioxime, which works by inhibiting bacterial cell wall synthesis. Ceftioxime binds to penicillin-binding proteins (PBPs) essential for building the bacterial cell wall. This binding prevents the formation of a strong peptidoglycan layer, weakening the cell wall and leading to bacterial cell death [].
General safety precautions for handling beta-lactam antibiotics include:
One synthesis pathway involves the reaction of 2-aminothiazole with 2-methoxy-2-oxoacetaldehyde, followed by the introduction of chloroacetic acid, leading to the formation of the desired compound through a series of steps involving condensation and substitution reactions .
Research indicates that (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid exhibits significant biological properties. It has shown potential as an antioxidant, with studies demonstrating its ability to scavenge free radicals and reduce oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role. Additionally, compounds containing thiazole rings are often investigated for their antimicrobial and anticancer activities.
Several methods have been developed for synthesizing (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid:
The unique structure of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid positions it for various applications:
Interaction studies have focused on how (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid interacts with various biological macromolecules. These studies reveal potential binding affinities with enzymes and receptors associated with metabolic pathways, indicating its possible role as a lead compound in drug discovery.
Several compounds share structural similarities with (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Amino-thiazol-5-yl)-acetic acid | C6H8N4O3S | Contains an amino group on the thiazole; studied for antimicrobial properties. |
| 5-(Aminomethyl)-thiazole | C6H7N3S | Exhibits activity against various pathogens; simpler structure. |
| Thiazole-based antioxidants | Varies | General class known for radical scavenging abilities; diverse applications in health sciences. |
Uniqueness: The presence of both the thiazole ring and methoxyimino group in (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid distinguishes it from similar compounds, enhancing its potential as a multifunctional agent in medicinal chemistry.